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Technical Support Center: 4,4-
Dimethylcyclohexanamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 4,4-
Dimethylcyclohexanamine Hydrochloride. This guide is designed for researchers, scientists,

and drug development professionals to navigate the challenges of synthesizing this key

intermediate, with a focus on avoiding common impurities through alternative synthetic

strategies. This document provides in-depth troubleshooting guides, detailed experimental

protocols, and answers to frequently asked questions (FAQs) to ensure the highest purity of

your final product.

Introduction: The Challenge of Purity
The synthesis of primary amines like 4,4-Dimethylcyclohexanamine is often plagued by the

formation of process-related impurities. The most common route, direct reductive amination of

4,4-Dimethylcyclohexanone, while straightforward, can lead to challenging purification steps

due to the formation of byproducts such as the corresponding alcohol and secondary amines.

These impurities can impact downstream reactions, affect the crystalline form of the

hydrochloride salt, and pose regulatory hurdles.
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This guide explores robust alternative synthetic routes that are designed to mitigate the

formation of these common impurities, providing a clearer path to obtaining high-purity 4,4-
Dimethylcyclohexanamine Hydrochloride.

Frequently Asked Questions (FAQs)
Q1: My reductive amination of 4,4-Dimethylcyclohexanone with ammonia and a reducing agent

(e.g., NaBH₃CN) is producing significant amounts of 4,4-Dimethylcyclohexanol. How can I

prevent this?

A1: This is a classic example of a competing reaction where the reducing agent reduces the

ketone starting material before it can form the imine intermediate with ammonia.

Causality: Sodium cyanoborohydride (NaBH₃CN) and similar reducing agents can reduce

both imines and ketones. If the imine formation is slow or the pH is not optimal, ketone

reduction will dominate.

Troubleshooting:

pH Control: Maintain the reaction pH between 6 and 7. This range is optimal for imine

formation. A pH that is too low will protonate the ammonia, making it non-nucleophilic,

while a pH that is too high will slow the dehydration step of the hemiaminal intermediate.

Staged Addition: Add the reducing agent portion-wise or after allowing the ketone and

ammonia to stir for a period (e.g., 1-2 hours) to allow for sufficient imine formation before

introducing the reductant.

Alternative Reducing Agent: Consider using Sodium triacetoxyborohydride (NaBH(OAc)₃).

It is a milder reducing agent that is more selective for imines over ketones and does not

require strict pH control.[1]

Catalytic Hydrogenation: Employing H₂ gas with a catalyst like Rh-Ni on a solid support

can offer very high selectivity for the amine product over the alcohol. Recent studies on

cyclohexanone have shown conversions of 99.8% and selectivity for the primary amine of

96.6%.[2]
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Q2: I am observing a significant amount of a higher molecular weight impurity in my final

product, which I suspect is the secondary amine, N,N-bis(4,4-dimethylcyclohexyl)amine. Why is

this happening and how can I avoid it?

A2: The formation of a secondary amine is a common issue in reductive aminations.

Causality: The primary amine product is nucleophilic and can react with the remaining imine

intermediate (formed from the ketone and ammonia) faster than ammonia itself, leading to

the formation of a secondary amine. This is a form of over-alkylation.[3]

Troubleshooting:

Excess Ammonia: Use a large excess of ammonia. This will statistically favor the reaction

of the imine with ammonia over the reaction with the primary amine product. Using a

sealed reactor ("bomb") with liquid ammonia or a solution of ammonia in an alcohol is a

common industrial practice.

Catalyst Choice: Certain heterogeneous catalysts, such as specific nickel or rhodium-

based systems, have shown high selectivity for primary amines by minimizing the

secondary amine formation.[2]

Alternative Routes: If secondary amine formation remains a persistent issue, switching to

a synthetic route that inherently avoids this problem, such as the Hofmann or Gabriel

synthesis, is highly recommended. These routes are specifically designed to produce

primary amines cleanly.

Q3: After forming the hydrochloride salt, my product has poor crystallinity and a wide melting

point range. What could be the cause?

A3: This is often indicative of impurities being incorporated into the crystal lattice or the

presence of isomeric impurities.

Causality:

Process-Related Impurities: Residual starting materials (e.g., 4,4-dimethylcyclohexanone),

byproducts (e.g., 4,4-dimethylcyclohexanol), or solvents can disrupt the crystal lattice.
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Isomeric Impurities: If your synthesis started with a precursor that had cis/trans isomers

(e.g., a substituted cyclohexanone), these might carry through the synthesis. While 4,4-

dimethylcyclohexanamine itself does not have cis/trans isomers, related impurities might.

For the closely related 4-methylcyclohexylamine, purification via crystallization of its

hydrochloride or pivalate salt is a documented method to remove the unwanted cis-isomer.

[4][5]

Troubleshooting:

Recrystallization: Perform a recrystallization of the hydrochloride salt from a suitable

solvent system. Common solvents for amine hydrochlorides include isopropanol,

ethanol/ether, or acetonitrile.

Free-Basing and Re-salting: Purify the free amine first by distillation, then re-form the

hydrochloride salt with high-purity HCl in a suitable solvent.

Impurity Identification: Use analytical techniques like GC-MS or LC-MS to identify the

impurities. Knowing what you are trying to remove will help in selecting the best

purification strategy.

Alternative Synthetic Routes: Troubleshooting &
Protocols
To circumvent the common issues of reductive amination, consider these alternative routes.

Route 1: The Hofmann Rearrangement
This route is an excellent choice for producing a primary amine with one less carbon atom from

a primary amide. It is particularly effective at avoiding over-alkylation impurities.[6][7]

Step 1: Amide Formation Step 2: Hofmann Rearrangement Step 3: Salt Formation

4,4-Dimethyl-
cyclohexanecarboxylic Acid

4,4-Dimethyl-
cyclohexanecarboxamide

  SOCl₂ or (COCl)₂,
then NH₄OH  

4,4-Dimethylcyclohexanamine

  Br₂ or NaOCl,
NaOH, H₂O, Heat   4,4-Dimethylcyclohexanamine

Hydrochloride
  HCl in IPA or Ether  
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Caption: Workflow for Hofmann Rearrangement Synthesis.

Issue / Question
Potential Cause &

Explanation
Recommended Solution

Low yield in the rearrangement

step.

The intermediate isocyanate is

being trapped by unreacted

starting material or the amine

product, forming acylurea or

urea byproducts.[8]

Ensure slow and controlled

addition of the hypobromite

solution to the amide. Maintain

a slight excess of base and

keep the temperature

controlled during the initial

phase before heating to drive

the rearrangement.

Formation of a urethane

byproduct.

If the reaction is performed in

an alcohol solvent (a modified

Hofmann), the isocyanate

intermediate can be trapped by

the alcohol to form a

carbamate (urethane).[7]

For the free amine, the

reaction must be conducted in

an aqueous medium. If a

protected amine is desired,

using an alcohol like t-butanol

to form the Boc-protected

amine can be an intentional

and useful modification.[6]

Product is difficult to extract

from the aqueous layer.

The amine product may have

some water solubility,

especially at a neutral or

slightly basic pH.

Before extraction, ensure the

aqueous layer is strongly basic

(pH > 12) to deprotonate the

ammonium species fully.

Saturating the aqueous layer

with NaCl will decrease the

amine's solubility and improve

extraction efficiency.

Amide Formation: Convert 4,4-dimethylcyclohexanecarboxylic acid to the corresponding acid

chloride using thionyl chloride. Carefully add the crude acid chloride to a cooled,

concentrated solution of ammonium hydroxide to precipitate 4,4-

dimethylcyclohexanecarboxamide. Filter, wash with cold water, and dry.
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Rearrangement: Prepare a solution of sodium hypobromite in situ by slowly adding bromine

(1.05 eq) to a cold (0-5 °C) solution of sodium hydroxide (4 eq) in water.

Add the 4,4-dimethylcyclohexanecarboxamide (1 eq) to the cold hypobromite solution.

Stir the mixture at low temperature for 1 hour, then slowly warm to 70-80 °C and maintain for

2 hours. The reaction progress can be monitored by TLC or LC-MS.

Cool the reaction mixture and extract the product amine with a suitable solvent (e.g.,

dichloromethane or ether).

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The crude amine can be purified by distillation.

Salt Formation: Dissolve the purified amine in isopropanol and add a stoichiometric amount

of concentrated HCl or a solution of HCl in isopropanol. Cool the solution to induce

crystallization of the hydrochloride salt. Filter, wash with cold isopropanol, and dry under

vacuum.

Route 2: The Beckmann Rearrangement
This route proceeds via an oxime intermediate, which rearranges to a lactam. Subsequent

hydrolysis of the lactam yields the desired amine. This multi-step process provides several

opportunities for purification and can avoid many common amine synthesis byproducts.

Step 1: Oxime Formation Step 2: Beckmann Rearrangement Step 3: Lactam Hydrolysis Step 4: Salt Formation

4,4-Dimethyl-
cyclohexanone

4,4-Dimethyl-
cyclohexanone Oxime

  NH₂OH·HCl,
Base (e.g., Na₂CO₃)   Azepan-2-one derivative

(Lactam)

  Strong Acid (e.g., H₂SO₄)
or PCl₅, Heat  

4,4-Dimethylcyclohexanamine

  Aqueous Acid (e.g., HCl),
Reflux   4,4-Dimethylcyclohexanamine

Hydrochloride

  Isolation from
hydrolysis mixture  
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Caption: Workflow for Beckmann Rearrangement Synthesis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1592865?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue / Question
Potential Cause &

Explanation
Recommended Solution

Low conversion during the

rearrangement step.

The acid catalyst is not strong

enough, or the temperature is

too low. The hydroxyl group of

the oxime needs to be

protonated to become a good

leaving group (water).[9]

Use a strong protonating acid

like concentrated sulfuric acid

or polyphosphoric acid.

Alternatively, convert the oxime

to a sulfonate ester (e.g., with

TsCl or MsCl), which

rearranges under milder

conditions.[10]

Formation of fragmentation

byproducts (e.g., nitriles).

Beckmann fragmentation can

compete with rearrangement,

especially if the carbocation

that would be formed adjacent

to the nitrogen is stabilized

(not a major issue for this

substrate) or if certain reagents

are used.[11]

Ensure a protic, polar solvent

(like water from the acidic

medium) is present to trap the

nitrilium ion intermediate,

favoring the formation of the

amide/lactam over

fragmentation products.

Incomplete hydrolysis of the

lactam.

Lactams can be quite stable to

hydrolysis. The reaction

requires harsh conditions

(strong acid and high

temperature) for an extended

period.

Use a significant excess of

strong acid (e.g., 6M HCl) and

ensure the reaction is refluxed

for a sufficient time (monitor by

TLC or LC-MS). Be aware that

this is an equilibrium-driven

process, so a large excess of

water is necessary.

Oxime Formation: Dissolve 4,4-dimethylcyclohexanone (1 eq) and hydroxylamine

hydrochloride (1.3 eq) in a mixture of ethanol and water. Add a solution of sodium carbonate

(1.3 eq) in water dropwise. Reflux the mixture for 3 hours.[12][13] Remove the ethanol via

evaporation and extract the oxime product with ethyl acetate. Wash the organic layer, dry it,

and concentrate to yield the crude oxime, which can be recrystallized.

Rearrangement: Add the purified 4,4-dimethylcyclohexanone oxime (1 eq) portion-wise to a

stirred, cold (0-10 °C) bath of concentrated sulfuric acid (e.g., 3-5 eq).
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After the addition is complete, allow the mixture to warm to room temperature, then heat to

100-120 °C for 1-2 hours.

Hydrolysis & Isolation: Carefully pour the hot reaction mixture onto crushed ice. The lactam

may precipitate and can be filtered, or the acidic solution can be moved directly to the

hydrolysis step. Add concentrated HCl to the aqueous mixture to achieve a final

concentration of ~6M and reflux for 12-24 hours until the lactam is consumed.

Cool the solution. The 4,4-Dimethylcyclohexanamine hydrochloride may crystallize upon

cooling. Alternatively, basify the solution with NaOH, extract the free amine, and then

precipitate the hydrochloride salt as described in the previous methods.

Route 3: The Leuckart-Wallach Reaction
This reaction offers a classical one-pot method for the reductive amination of ketones using

formic acid or its derivatives, such as ammonium formate. It avoids the use of metal hydrides or

catalytic hydrogenation.

Step 1: Reductive Amination Step 2: Formamide Hydrolysis Step 3: Salt Formation

4,4-Dimethyl-
cyclohexanone

N-(4,4-dimethylcyclohexyl)
formamide

  Ammonium Formate
or Formamide, Heat (160-190°C)   4,4-Dimethylcyclohexanamine

  Aqueous Acid (e.g., HCl),
Reflux   4,4-Dimethylcyclohexanamine

Hydrochloride

  Isolation from
hydrolysis mixture  
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Caption: Workflow for Leuckart-Wallach Synthesis.
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Issue / Question
Potential Cause &

Explanation
Recommended Solution

The reaction stalls or gives low

conversion.

The Leuckart-Wallach reaction

requires high temperatures

(typically >160 °C) to drive the

reaction. Insufficient

temperature is a common

cause of failure.[14]

Ensure the reaction

temperature is maintained at

160-190 °C. Use a high-boiling

solvent or run the reaction neat

if possible. The use of

microwave irradiation has been

shown to accelerate the

reaction.[8]

The main product is the N-

formyl derivative, not the free

amine.

This is the expected

intermediate. The reaction with

ammonium formate or

formamide produces the N-

formylated amine, which must

be hydrolyzed in a separate

step.[14][15]

The crude N-formyl product

must be subjected to acidic

(e.g., refluxing HCl) or basic

hydrolysis to liberate the free

amine. This is an inherent two-

step process from the ketone.

The reaction is slow and

requires very high

temperatures.

The traditional Leuckart-

Wallach reaction is known to

be sluggish.

Consider a modern, catalytic

version. Rhodium complexes

have been shown to catalyze

the reaction at much lower

temperatures (50-70 °C) with

high yields and selectivity for

the primary amine, avoiding

the need for a separate

hydrolysis step when using

ammonium formate.[16]

Reductive Amination: In a flask equipped with a distillation head, mix 4,4-

dimethylcyclohexanone (1 eq) with a large excess of ammonium formate (3-5 eq).

Heat the mixture to 160-180 °C. Water will begin to distill from the reaction mixture. Continue

heating for 4-6 hours until the distillation of water ceases.

Cool the reaction mixture. The crude product is the N-(4,4-dimethylcyclohexyl)formamide.
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Hydrolysis: Add a solution of 20% hydrochloric acid to the crude formamide and reflux the

mixture for 6-10 hours to hydrolyze the amide.

Isolation: After cooling, make the solution strongly alkaline (pH > 12) with NaOH. Extract the

liberated free amine with ether. Wash the ethereal extracts with brine, dry over anhydrous

potassium carbonate, and concentrate to give the crude amine.

Purify the amine by distillation and form the hydrochloride salt as previously described.

Comparison of Synthetic Routes
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Feature
Direct

Reductive

Amination

Hofmann

Rearrangement

Beckmann

Rearrangement

Leuckart-

Wallach

Reaction

Starting Material

4,4-

Dimethylcyclohe

xanone

4,4-

Dimethylcyclohe

xanecarboxamid

e

4,4-

Dimethylcyclohe

xanone

4,4-

Dimethylcyclohe

xanone

Key Reagents
NH₃, H₂/Catalyst

or NaBH₃CN
Br₂, NaOH

NH₂OH·HCl,

H₂SO₄

Ammonium

Formate, HCl

Primary

Impurities

4,4-

Dimethylcyclohe

xanol, Secondary

Amine

Acylureas,

Urethanes (if

alcohol present)

Unreacted

Oxime,

Fragmentation

products

N-formyl amine,

Unreacted

ketone

Key Advantages

Potentially one-

pot, high atom

economy with

H₂.

Excellent for

avoiding over-

alkylation; clean

primary amine

formation.

Utilizes common

starting

materials;

multiple

purification

stages.

Avoids metal

hydrides; uses

inexpensive

reagents.

Key

Disadvantages

Prone to over-

alkylation and

ketone reduction.

Use of

hazardous

bromine; multi-

step process.

Requires harsh

acidic conditions;

multi-step

process.

Requires very

high

temperatures; N-

formyl byproduct

requires

hydrolysis.

Typical Yield

70-95% (highly

catalyst

dependent)[2]

70-85%
60-75% (over 3

steps)

60-80% (over 2

steps)

Analytical Troubleshooting
Accurate assessment of purity is critical. Gas Chromatography (GC) is often the method of

choice for analyzing volatile amines like 4,4-Dimethylcyclohexanamine.
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GC-MS Method for Impurity Profiling
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

Inlet Temperature: 250 °C.

Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5

minutes.

MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

Sample Preparation: Dissolve the hydrochloride salt in water, basify with NaOH to pH > 12,

and extract the free amine into a suitable solvent like dichloromethane or MTBE. Dry the

extract with anhydrous Na₂SO₄ before injection.

Expected Elution Order & Key Ions for Identification:

Compound Expected Retention Time Key Mass Fragments (m/z)

4,4-Dimethylcyclohexanamine

(Product)
~10-12 min 127 (M+), 112 (M-CH₃), 56

4,4-Dimethylcyclohexanone

(Starting Material)
~9-11 min

126 (M+), 111 (M-CH₃), 83, 69,

55

4,4-Dimethylcyclohexanol

(Byproduct)
~9-11 min

128 (M+), 113 (M-CH₃), 110

(M-H₂O), 70

N-(4,4-

dimethylcyclohexyl)formamide

(Leuckart Intermediate)

~13-15 min 155 (M+), 126, 112, 84

N,N-bis(4,4-

dimethylcyclohexyl)amine

(Secondary Amine)

>18 min 237 (M+), 222 (M-CH₃), 126
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This technical guide provides a framework for troubleshooting common synthetic issues and

exploring alternative pathways to high-purity 4,4-Dimethylcyclohexanamine Hydrochloride.

By understanding the underlying chemistry of each route and anticipating potential impurities,

researchers can develop robust and efficient synthetic processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. mdpi.com [mdpi.com]

3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of
amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and
derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as
intermediates in the preparation of glimepiride antidiabetic - Google Patents
[patents.google.com]

5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

6. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water:
byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

7. Beckmann Rearrangement [organic-chemistry.org]

8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. alfa-chemistry.com [alfa-chemistry.com]

11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

12. benchchem.com [benchchem.com]

13. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]

14. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1592865?utm_src=pdf-body
https://www.benchchem.com/product/b1592865?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Comparative_study_of_different_synthetic_routes_to_aminocyclopentanol.pdf
https://www.mdpi.com/2073-4344/15/9/803
https://pubs.rsc.org/en/content/articlelanding/2020/cs/c9cs00286c
https://pubs.rsc.org/en/content/articlelanding/2020/cs/c9cs00286c
https://patents.google.com/patent/CZ2005230A3/en
https://patents.google.com/patent/CZ2005230A3/en
https://patents.google.com/patent/CZ2005230A3/en
https://patents.google.com/patent/CZ2005230A3/en
https://patentimages.storage.googleapis.com/cc/df/c1/6593372dfbcdb3/US20070082943A1.pdf
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01929j
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01929j
https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
https://skoge.folk.ntnu.no/prost/proceedings/aiche-2008/data/papers/P131885.pdf
https://www.masterorganicchemistry.com/reaction-guide/beckmann-rearrangement/
https://www.alfa-chemistry.com/resources/beckmann-rearrangement.html
https://en.wikipedia.org/wiki/Beckmann_rearrangement
https://www.benchchem.com/pdf/Synthesis_of_4_4_Dimethylcyclohexanone_oxime_from_4_4_dimethylcyclohexanone.pdf
https://www.benchchem.com/synthesis/pse-f03278ffg4564fc4b7c51fde215de9d5
https://www.alfa-chemistry.com/resources/leuckart-wallach-reaction-eschweiler-clarke-reaction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction
[mdpi.com]

16. chemistry.mdma.ch [chemistry.mdma.ch]

To cite this document: BenchChem. [alternative synthetic routes to avoid common impurities
in 4,4-Dimethylcyclohexanamine hydrochloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1592865#alternative-synthetic-routes-to-
avoid-common-impurities-in-4-4-dimethylcyclohexanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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